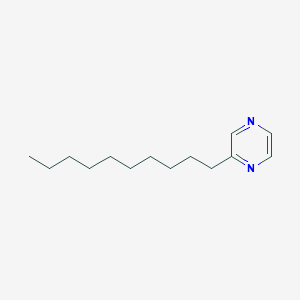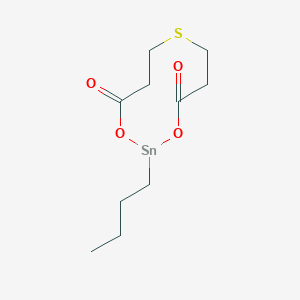
2-Decylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylpyrazine is an organic compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a decyl group at the second position. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound, in particular, is notable for its applications in flavor and fragrance industries due to its distinct aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylpyrazine typically involves the alkylation of pyrazine with a decyl halide. One common method is the reaction of pyrazine with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. Purification of the product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Decylpyrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Decylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in microbial communication and its potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart a nutty, roasted aroma to various products.
Mecanismo De Acción
The mechanism of action of 2-Decylpyrazine involves its interaction with olfactory receptors, which are responsible for detecting its distinct aroma. In biological systems, it may interact with microbial cell membranes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate microbial activity is of significant interest.
Comparación Con Compuestos Similares
- 2-Methylpyrazine
- 2-Ethylpyrazine
- 2-Propylpyrazine
- 2-Butylpyrazine
Comparison: 2-Decylpyrazine is unique among its analogs due to the longer alkyl chain, which significantly influences its physical properties and aroma profile. While shorter alkyl chain pyrazines like 2-Methylpyrazine and 2-Ethylpyrazine have more volatile and less intense aromas, this compound provides a more robust and lasting scent, making it particularly valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
113685-78-2 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-decylpyrazine |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h11-13H,2-10H2,1H3 |
Clave InChI |
OJWKJCMLVBQAOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)



![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)





